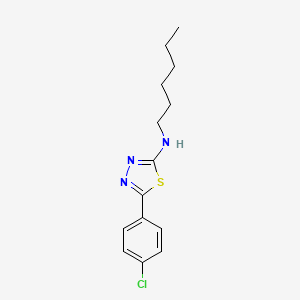

![molecular formula C13H10F2O2 B2939223 [2-(3,4-Difluorophenoxy)phenyl]methanol CAS No. 478032-52-9](/img/structure/B2939223.png)

[2-(3,4-Difluorophenoxy)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

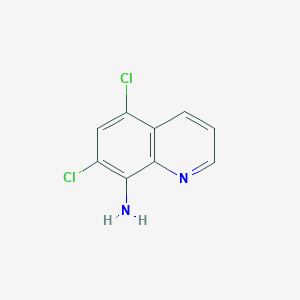

Descripción

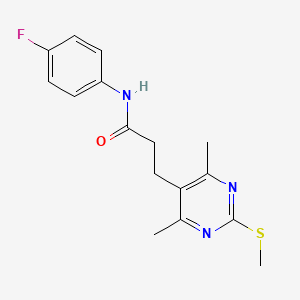

“[2-(3,4-Difluorophenoxy)phenyl]methanol” is a chemical compound with the molecular weight of 236.22 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 . This indicates that the compound consists of 13 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.22 . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Enantioselective Catalysis : (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, served as a catalyst for the enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008).

- Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with good yields and high selectivity in short reaction times (B. Reddy et al., 2012).

Material Science and Chemistry

- Lipid Dynamics and Membrane Studies : Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Studies using small angle neutron scattering revealed that methanol accelerates lipid transfer and flip-flop kinetics in 1,2-dimyristoyl-sn-glycero-3-phosphocholine vesicles, which can influence the structure-function relationship in bilayers (Michael H. L. Nguyen et al., 2019).

- Antioxidant Activity Mechanisms : The kinetics and mechanisms of antioxidant activity using the DPPH· free radical method were explored, providing insights into the reaction mechanisms of antioxidants in methanol, a common solvent in these studies (V. Bondet et al., 1997).

Electrosynthesis and Electrochemistry

- Electrooxidation of Methanol : Research into the electrooxidation of methanol on polyaniline without dispersed catalyst particles indicated that methanol undergoes electrooxidation on polyaniline at concentrations higher than 1M, providing a basis for evaluating the catalytic efficiency of polyaniline towards methanol oxidation (K. R. Prasad et al., 2002).

Biological Conversion

- Biological Conversion of Methanol : Efforts to engineer Escherichia coli for converting methanol to specialty chemicals showed promising results. By incorporating a superior NAD-dependent methanol dehydrogenase and ribulose monophosphate pathway enzymes, E. coli could convert methanol into biomass components and the flavanone naringenin, demonstrating methanol's potential as a feedstock for biological production (W. B. Whitaker et al., 2017).

Propiedades

IUPAC Name |

[2-(3,4-difluorophenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUVGZDCRKTCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

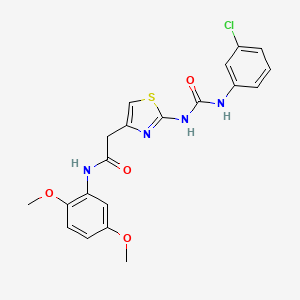

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)

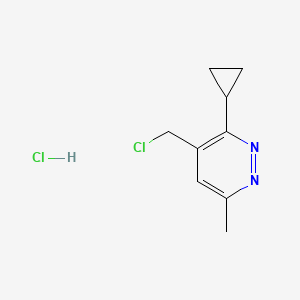

![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)